molecular formula C13H16N5NaO8S2 B1666514 Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt CAS No. 80581-85-7

Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt

Cat. No. B1666514
CAS RN: 80581-85-7
M. Wt: 457.4 g/mol
InChI Key: JYXMUHAHBZXBHA-QRFIBWQLSA-M
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Description

Azthreonam monosodium salt is a synthetic monobactam specifically active against aerobic gram-negative bacteria.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound "Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt" has been synthesized and studied for its properties. One study involved the synthesis of this compound using thiourea and investigating its principal metabolite (Imanishi, Tomimoto, Watanabe, & Hayashi, 1986). Such research is fundamental for understanding the chemical nature and potential applications of the compound.

Pharmaceutical Analysis

  • This compound has been analyzed in pharmaceutical contexts. For instance, it was assayed using spectrophotometry techniques along with L-arginine in injections, demonstrating its relevance in pharmaceutical analysis and quality control (Morelli, 1990).

Antibacterial Research

  • Research into the antibacterial properties of related compounds has been conducted, where the synthesis and evaluation of similar compounds have shown significant activity against Gram-negative bacteria (Woulfe & Miller, 1985). Such studies are crucial for developing new antibiotics and understanding the action mechanism of existing ones.

Coordination Chemistry

  • The compound's related structures have been studied in coordination chemistry, particularly in forming complexes with lanthanide elements and other biologically important compounds (Azab, Al-Deyab, Anwar, El-Gawad, & Kamel, 2011). This area of research can offer insights into the development of new materials and catalytic processes.

X-ray Powder Diffraction Studies

  • The compound has also been a subject of interest in crystallography, where its structure was determined using X-ray powder diffraction methods (Armas, Pardillo-Fontdevila, & Hernández, 1999). Such studies are essential for determining the molecular structure and understanding the physical properties of the compound.

properties

CAS RN

80581-85-7

Product Name

Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt

Molecular Formula

C13H16N5NaO8S2

Molecular Weight

457.4 g/mol

IUPAC Name

sodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C13H17N5O8S2.Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);/q;+1/p-1/b17-8-;/t5-,7-;/m0./s1

InChI Key

JYXMUHAHBZXBHA-QRFIBWQLSA-M

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)[O-])/C2=CSC(=N2)N.[Na+]

SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+]

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azthreonam monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt
Reactant of Route 2
Reactant of Route 2
Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt
Reactant of Route 3
Reactant of Route 3
Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt
Reactant of Route 4
Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt
Reactant of Route 5
Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt
Reactant of Route 6
Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, monosodium salt

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